GluR4cr
GluR4cr
pep4c is an inactive control peptide analog of pep2m, and a peptide inhibitor of the interaction between the c-terminus of the glur2 (ampa receptor) subunit and n-ethylmaleimide-sensitive fusion protein (nsf).
Brand Name:
Vulcanchem
CAS No.:
243843-43-8
VCID:
VC0549494
InChI:
InChI=1S/C48H91N17O13S/c1-26(2)37(46(76)58-28(4)38(68)59-30(14-7-10-21-50)42(72)64-35(25-66)45(75)57-27(3)39(69)63-34(47(77)78)17-18-36(53)67)65-44(74)31(15-8-11-22-51)61-43(73)33(19-24-79-5)62-41(71)32(16-12-23-56-48(54)55)60-40(70)29(52)13-6-9-20-49/h26-35,37,66H,6-25,49-52H2,1-5H3,(H2,53,67)(H,57,75)(H,58,76)(H,59,68)(H,60,70)(H,61,73)(H,62,71)(H,63,69)(H,64,72)(H,65,74)(H,77,78)(H4,54,55,56)/t27-,28-,29-,30-,31-,32-,33-,34-,35-,37-/m0/s1
SMILES:
CC(C)C(C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCSC)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)N
Molecular Formula:
C48H91N17O13S
Molecular Weight:
1146.42
GluR4cr
CAS No.: 243843-43-8
Peptides
VCID: VC0549494
Molecular Formula: C48H91N17O13S
Molecular Weight: 1146.42
Purity: >98 %
CAS No. | 243843-43-8 |
---|---|
Product Name | GluR4cr |
Molecular Formula | C48H91N17O13S |
Molecular Weight | 1146.42 |
IUPAC Name | (2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylsulfanylbutanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-5-oxopentanoic acid |
Standard InChI | InChI=1S/C48H91N17O13S/c1-26(2)37(46(76)58-28(4)38(68)59-30(14-7-10-21-50)42(72)64-35(25-66)45(75)57-27(3)39(69)63-34(47(77)78)17-18-36(53)67)65-44(74)31(15-8-11-22-51)61-43(73)33(19-24-79-5)62-41(71)32(16-12-23-56-48(54)55)60-40(70)29(52)13-6-9-20-49/h26-35,37,66H,6-25,49-52H2,1-5H3,(H2,53,67)(H,57,75)(H,58,76)(H,59,68)(H,60,70)(H,61,73)(H,62,71)(H,63,69)(H,64,72)(H,65,74)(H,77,78)(H4,54,55,56)/t27-,28-,29-,30-,31-,32-,33-,34-,35-,37-/m0/s1 |
Standard InChIKey | PUDVEKDEUNWDBZ-SKYKFSGJSA-N |
Isomeric SMILES | C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)N |
SMILES | CC(C)C(C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCSC)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)N |
Appearance | White lyophilised solid |
Boiling Point | N/A |
Melting Point | N/A |
Description | pep4c is an inactive control peptide analog of pep2m, and a peptide inhibitor of the interaction between the c-terminus of the glur2 (ampa receptor) subunit and n-ethylmaleimide-sensitive fusion protein (nsf). |
Purity | >98 % |
Sequence | KRMKVAKSAQ |
Storage | -20°C |
Synonyms | GluR4cr |
PubChem Compound | 90471151 |
Last Modified | Nov 11 2021 |
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